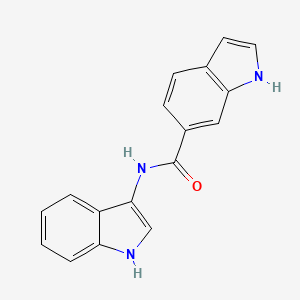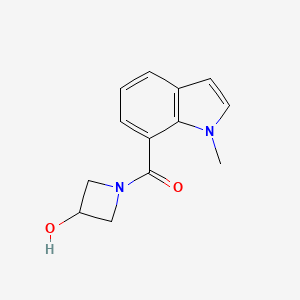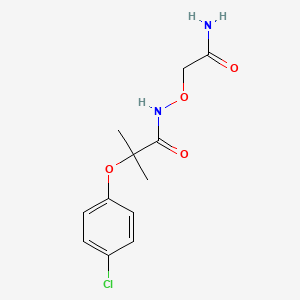
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide, also known as DMP 754, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazolopyridazine compounds and has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair and cell death pathways. By inhibiting PARP, N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 may help to prevent the death of neurons and other cells under conditions of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha, as well as to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a key regulator of inflammation. N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 in lab experiments is that it has been well-characterized and extensively studied, making it a reliable tool for investigating the mechanisms of neuroprotection and inflammation. However, one limitation of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are still uncertain.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754. Another direction is the investigation of the potential therapeutic applications of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 in other disease conditions, such as cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 involves a multi-step process that begins with the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,6-dimethylpyridazine-4-amine in the presence of a base such as triethylamine to yield N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide 754 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-6-5-10(7(2)15-14-6)12(18)13-11-8(3)16-17-9(11)4/h5H,1-4H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINYKDCLAQYMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)NC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,6-dimethylpyridazine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)







![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642037.png)
![2-[[2-(2-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642041.png)

